molecular formula C12H20N2O2 B14377651 Methyl 2-[2-(pyrrolidin-1-yl)ethenyl]pyrrolidine-1-carboxylate CAS No. 88001-32-5

Methyl 2-[2-(pyrrolidin-1-yl)ethenyl]pyrrolidine-1-carboxylate

Cat. No.: B14377651
CAS No.: 88001-32-5
M. Wt: 224.30 g/mol
InChI Key: JFGPYMFRYMKZPZ-UHFFFAOYSA-N
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Description

Methyl 2-[2-(pyrrolidin-1-yl)ethenyl]pyrrolidine-1-carboxylate is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(pyrrolidin-1-yl)ethenyl]pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with appropriate esterifying agents. One common method includes the reaction of pyrrolidine with methyl acrylate under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(pyrrolidin-1-yl)ethenyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrolidone derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include pyrrolidone derivatives, alcohols, and various substituted pyrrolidine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-[2-(pyrrolidin-1-yl)ethenyl]pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(pyrrolidin-1-yl)ethenyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A structurally similar compound with a lactam ring.

    Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate: Another ester derivative with a pyrrolidine ring.

    2-Pyrrolidone: A simpler pyrrolidine derivative used in various industrial applications.

Uniqueness

Methyl 2-[2-(pyrrolidin-1-yl)ethenyl]pyrrolidine-1-carboxylate is unique due to its specific ester functional group and the presence of a double bond in the side chain. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for specific research and industrial applications.

Properties

CAS No.

88001-32-5

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

methyl 2-(2-pyrrolidin-1-ylethenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H20N2O2/c1-16-12(15)14-9-4-5-11(14)6-10-13-7-2-3-8-13/h6,10-11H,2-5,7-9H2,1H3

InChI Key

JFGPYMFRYMKZPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCCC1C=CN2CCCC2

Origin of Product

United States

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